Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNGKQVNDTSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454408 | |
| Record name | AGN-PC-0OIKVX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223565-36-4 | |
| Record name | AGN-PC-0OIKVX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Basis
The reaction initiates with nucleophilic attack by the aniline’s amino group on the electrophilic β-carbon of ethoxymethylenemalonate, forming an anilide intermediate. Cyclization via a 6π-electrocyclic process yields the 4-oxo-1,4-dihydroquinoline scaffold, with the ester group at position 3 and substituents dictated by the starting materials. For methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate, the phenyl group at position 2 originates from a modified malonate reagent.
Synthetic Adaptations for Target Compound
To introduce the 2-phenyl group, dimethyl phenylmethylenemalonate replaces the traditional ethoxymethylenemalonate. Cyclization at 240–255°C in diphenyl ether produces the quinoline core, with subsequent N-alkylation and esterification adjustments. For example, Stern et al. (2007) achieved 77% yield for analogous ethyl esters using sodium hydride-mediated N-pentylation. Adaptation to methyl esters requires substitution of ethyl malonate with methyl equivalents, though this may slightly reduce cyclization efficiency due to lower steric bulk.
Transition Metal-Free Cyclization Strategies
Recent advances emphasize metal-free routes to minimize purification challenges. A notable approach involves 3-oxo-3-arylpropanoate intermediates, which undergo cyclization under basic conditions.
One-Pot Synthesis from 3-Oxo-3-Phenylpropanoates
In this method, phenylacetic acid is converted to its acyl chloride using thionyl chloride, then coupled with malonate esters to form 3-oxo-3-phenylpropanoate. Cyclization in refluxing methanol/phenyl ether (1:8) with sodium methoxide yields the quinoline skeleton. For methyl esters, dimethyl malonate is used, achieving yields of 65–70% after recrystallization. This route avoids metal catalysts but requires stringent temperature control to prevent decarboxylation.
Post-Cyclization Functionalization Techniques
N-Alkylation and Esterification
Post-cyclization N-alkylation with methyl iodide in DMF (NaH, 90°C) introduces the methyl ester, though competing O-alkylation may necessitate chromatographic purification.
Comparative Analysis of Synthetic Routes
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modifications at the 2, 3, and 4 positions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antiviral Properties
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate has shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Research indicates that derivatives of this compound inhibit the HIV integrase enzyme, a crucial component in the viral replication cycle. This inhibition can potentially lead to effective treatments for HIV/AIDS.
Anticancer Activity
The compound also exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that methyl 4-oxo-2-phenyl derivatives can induce apoptosis and inhibit cell growth in cancer cells, making them candidates for chemotherapeutic agents. The mechanisms of action involve targeting pathways essential for cell proliferation and survival.
Molecular Interactions
Molecular docking studies have provided insights into how methyl 4-oxo-2-phenyl derivatives interact with their biological targets. These compounds can mimic natural substrates or inhibitors, facilitating their binding to proteins involved in viral replication and cancer progression. Understanding these interactions is crucial for optimizing their design as therapeutic agents.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals distinct features that contribute to its unique biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxoquinoline | Lacks phenyl substitution; simpler structure | Antimicrobial activity |
| Norfloxacin | Contains fluorine substituents; broader antibacterial spectrum | Antibiotic properties |
| Ciprofloxacin | Similar quinolone core; additional functional groups | Broad-spectrum antibiotic |
| 6-Fluoroquinolone | Fluorine substitution enhances potency | Antiviral and antibacterial effects |
The phenyl substitution at the C2 position in methyl 4-oxo-2-phenyl derivatives enhances selectivity towards certain biological targets compared to other quinolone derivatives.
Case Studies and Research Findings
Numerous studies have documented the efficacy of methyl 4-oxo-2-phenyl derivatives in preclinical settings:
Study on Antiviral Activity
A study published in a peer-reviewed journal highlighted how methyl 4-oxo derivatives effectively inhibited HIV replication in vitro, demonstrating significant reductions in viral load.
Study on Anticancer Efficacy
Another research article reported that specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines (HCT116 and MCF7), indicating potent anticancer activity .
Mechanism of Action
The mechanism of action of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Key Structural Variations :
- 2-Phenyl vs. 6-Fluoro/7-Piperazine: Unlike fluoroquinolones (e.g., Methyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ), the absence of fluorine and piperazine in the target compound may reduce antibacterial activity but could mitigate resistance mechanisms associated with fluoroquinolones.
- 3-Carboxylate Ester vs. Acid : The methyl ester group (vs. carboxylic acid in ciprofloxacin) may alter pharmacokinetics, as esters are often prodrugs hydrolyzed in vivo to active acids .
Physicochemical Properties
<sup>*</sup>LogP values estimated using ChemDraw.
- Thermal Stability : Piperazine-substituted analogs (e.g., 8af in ) often exhibit lower melting points due to increased molecular flexibility, whereas rigid 2-phenyl derivatives may show higher thermal stability .
Spectroscopic Characterization
- NMR Shifts : The 2-phenyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–7.6 ppm) in <sup>1</sup>H NMR, differing from 6-fluoro analogs (δ 8.1–8.3 ppm for H-5) .
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]<sup>+</sup> = 392.1974 for 8ac in ) align with theoretical values, ensuring structural validation .
Biological Activity
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : CHN\O
- Molecular Weight : Approximately 293.32 g/mol
- Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent, which enhances its solubility and bioavailability.
Antiviral Properties
Methyl 4-oxo-2-phenyl derivatives have shown promising anti-HIV activity by inhibiting the HIV integrase enzyme. This enzyme is crucial for viral replication, making it a target for therapeutic intervention. Studies indicate that these compounds can effectively bind to the integrase, mimicking natural substrates or inhibitors, thereby blocking the viral life cycle .
Anticancer Activity
The compound has demonstrated antiproliferative effects against various cancer cell lines. Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant cytotoxicity towards cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure allows for modifications that can enhance selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of methyl 4-oxo-2-phenyl derivatives is influenced by their structural features. The phenyl substitution at the C2 position is critical for enhancing selectivity towards biological targets compared to other quinolone derivatives. The following table summarizes the structural features and corresponding biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-oxo-2-phenyl | Phenyl substitution at C2; methyl ester | Anti-HIV, anticancer |
| 4-Oxoquinoline | Lacks phenyl substitution; simpler structure | Antimicrobial activity |
| Norfloxacin | Contains fluorine substituents; broader antibacterial spectrum | Antibiotic properties |
| Ciprofloxacin | Similar quinolone core; additional functional groups | Broad-spectrum antibiotic |
| 6-Fluoroquinolone | Fluorine substitution enhances potency | Antiviral and antibacterial effects |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Quinoline Core : Initial reactions involve cyclization of appropriate precursors to form the quinoline structure.
- Modification : Subsequent steps include the introduction of the carboxylate group and methyl ester through esterification reactions.
- Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing .
Case Studies
Several studies have evaluated the biological activity of methyl 4-oxo-2-phenyl derivatives:
- Anti-HIV Activity : A study demonstrated that methyl 4-oxo derivatives exhibited EC values in the low micromolar range against HIV, indicating potent antiviral effects with minimal cytotoxicity .
- Anticancer Efficacy : In vitro studies showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, such as breast and lung cancer cells, with IC values below 100 µM .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between methyl 4-oxo derivatives and target proteins involved in HIV replication and cancer progression. These studies suggest that structural modifications can optimize binding affinity and selectivity .
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with β-keto esters under acidic or thermal conditions. For example, derivatives of this scaffold have been synthesized using crotyl acetate and methyl-substituted dihydroquinoline precursors in DME at 80°C, achieving yields up to 90% . Key steps include:
- Reagent selection : Use of piperazine or substituted phenyl groups for regioselective amination .
- Solvent optimization : Polar aprotic solvents like DME enhance reaction efficiency .
- Purification : Column chromatography (e.g., DCM:MeOH 98:2) and characterization via TLC/NMR to confirm purity .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Routine characterization involves:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, NMR signals at δ 8.5–8.7 ppm correspond to the C3 proton in the quinoline ring .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 2 ppm error) .
- X-ray crystallography : Resolves ambiguities in stereochemistry. Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) provide definitive structural proof .
Basic: How do solubility and stability properties impact experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, necessitating solvent optimization for biological assays .
- Thermal stability : Melting points (e.g., 270–272°C for ethyl analogs) suggest thermal decomposition above 250°C, requiring controlled heating during synthesis .
- Light sensitivity : Derivatives with photoactive groups (e.g., coumarin) require darkroom handling to prevent degradation .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?
- Data collection : High-resolution datasets (e.g., ) using Rigaku AFC-7R diffractometers reduce noise .
- Refinement tools : SHELXL refines hydrogen bonding and torsional angles. For example, O–H···O interactions in the dihydroquinoline core stabilize planar conformations .
- Validation : PLATON checks for missed symmetry and twinning, critical for hexahydroquinoline derivatives with flexible rings .
Advanced: What strategies link structural modifications to biological activity in dihydroquinoline derivatives?
- Piperazine substitutions : Adding 4-phenylpiperazine enhances antibacterial activity by improving membrane penetration (e.g., MIC reductions from 32 μg/mL to 8 μg/mL) .
- Fluorine incorporation : 6,7,8-Trifluoro analogs show improved pharmacokinetics due to increased metabolic stability .
- SAR studies : Methyl vs. ethyl esters at C3 affect calcium channel modulation, as seen in dihydropyridine analogs .
Advanced: How to address contradictions between spectroscopic and crystallographic data?
- Case example : Discrepancies in tautomeric forms (e.g., keto-enol equilibria) may arise in NMR (solution state) vs. X-ray (solid state).
- Resolution :
- Perform variable-temperature NMR to detect dynamic equilibria .
- Compare IR carbonyl stretches (e.g., 1680 cm for keto vs. 1620 cm for enol) with crystallographic bond lengths .
- Use DFT calculations (e.g., Gaussian09) to model energy differences between tautomers .
Advanced: What methodological pitfalls arise in regioselective functionalization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
